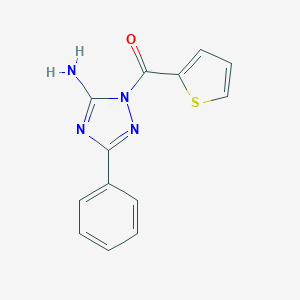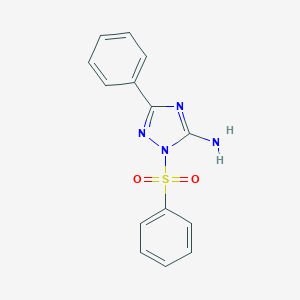![molecular formula C20H18Cl2N2O2S B379322 N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichloroaniline moiety and a methylbenzenesulfonamide group. It is often used in research due to its specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of 3,4-dichloroaniline: This is achieved by chlorinating aniline in the presence of a suitable catalyst.
Reaction with benzaldehyde: The 3,4-dichloroaniline is then reacted with benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Sulfonation: The amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or anilines.
科学研究应用
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism by which N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
- N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- N-{2-[(3,4-dichloroanilino)methyl]phenyl}-4-chlorobenzenesulfonamide
- N-{2-[(3,4-dichloroanilino)methyl]phenyl}-4-nitrobenzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of dichloroaniline and methylbenzenesulfonamide groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various research and industrial applications.
属性
分子式 |
C20H18Cl2N2O2S |
|---|---|
分子量 |
421.3g/mol |
IUPAC 名称 |
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-14-6-9-17(10-7-14)27(25,26)24-20-5-3-2-4-15(20)13-23-16-8-11-18(21)19(22)12-16/h2-12,23-24H,13H2,1H3 |
InChI 键 |
BCCVPFCODDCDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[2-[2-(2-Imino-3-propylbenzimidazol-1-yl)ethoxy]ethoxy]ethyl]-3-propylbenzimidazol-2-imine](/img/structure/B379240.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B379241.png)



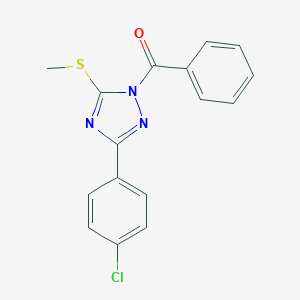
![4-{[3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]carbonyl}phenyl methyl ether](/img/structure/B379250.png)
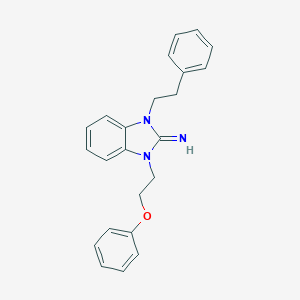
![2-{[3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]carbonyl}phenyl methyl ether](/img/structure/B379253.png)
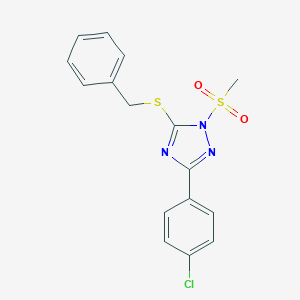
![N-(4-{[3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379256.png)
